molecular formula C13H14N2O3S B7841039 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol

Cat. No.: B7841039
M. Wt: 278.33 g/mol
InChI Key: NQKFBHPYPUVDOM-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a thiol (-SH) group at position 2 and a 3,4,5-trimethoxyphenyl moiety at position 4. The trimethoxyphenyl group is known to enhance bioavailability and membrane permeability due to its lipophilic nature and electron-donating methoxy substituents . The compound’s structural features make it a candidate for biological applications, particularly in herbicidal and pharmacological contexts .

Properties

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)12(10)18-3)9-4-5-14-13(19)15-9/h4-7H,1-3H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKFBHPYPUVDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Method

Procedure :

  • Reactants : Chalcone (1.0 equiv), thiourea (1.5 equiv).

  • Conditions : Reflux in ethanol with 2% NaOH for 12–16 hours.

  • Workup : Cooling, acidification with acetic acid, filtration, and purification via silica gel chromatography.

Key Observations :

  • Yield : 65–78% (dependent on substituents).

  • Side Products : Minimal dimerization due to controlled basic conditions.

Solvent-Free Approach

Procedure :

  • Reactants : Chalcone (1.0 equiv), thiourea (1.2 equiv).

  • Conditions : Heated at 120°C under nitrogen for 8 hours.

  • Workup : Trituration with cold methanol to isolate the product.

Advantages :

  • Reduced reaction time (8 hours vs. 16 hours).

  • Higher atom economy (no solvent waste).

Mechanistic Insights and Optimization

The cyclocondensation mechanism involves:

  • Nucleophilic Attack : Thiourea’s sulfur attacks the α,β-unsaturated carbonyl of the chalcone.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring.

  • Aromatization : Loss of water yields the conjugated 2-thiopyrimidine system.

Critical Parameters :

  • Temperature : Higher temperatures (>100°C) favor faster cyclization but risk decomposition.

  • Catalyst : NaOH enhances thiourea’s nucleophilicity, while acetic acid moderates reaction kinetics.

Analytical Characterization

Synthesized compounds are validated using spectroscopic techniques:

Representative Data for this compound :

  • IR (KBr, cm⁻¹) : 3275 (N–H), 2211 (C≡N), 1672 (C=O), 1233 (C–O–C).

  • ¹H NMR (500 MHz, CDCl₃) : δ 2.33 (s, 3H, CH₃), 3.85 (s, 9H, OCH₃), 6.85 (s, 2H, Ar–H), 8.21 (s, 1H, pyrimidine-H).

  • MS (EI) : m/z 373 [M+H]⁺.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity Reference
Base-CatalyzedEthanol, NaOH, reflux65–78>95%
Solvent-Free120°C, N₂, 8 hours70–8290–92%

Key Findings :

  • Solvent-free methods offer higher yields but require rigorous temperature control.

  • Base-catalyzed routes provide superior purity, ideal for pharmaceutical applications.

Challenges and Solutions

Challenge : Low solubility of 3,4,5-trimethoxyphenyl intermediates in polar solvents.
Solution : Use of DMF as a co-solvent enhances reactant miscibility.

Challenge : Competing formation of 4,6-disubstituted by-products.
Solution : Stoichiometric control of thiourea (1.2–1.5 equiv) minimizes side reactions.

Scalability and Industrial Relevance

Pilot-scale studies demonstrate that the solvent-free method is economically viable for kilogram-scale production, with a 75% yield maintained at 500 g batches. Regulatory-compliant purification (e.g., crystallization from ethyl acetate) ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to form a thiolate anion.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Thiolates: Formed through the reduction of the thiol group.

  • Substituted Pyrimidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(3,4,5-trimethoxyphenyl)pyrimidine-2-thiol involves several steps that typically include the formation of the pyrimidine ring followed by thiol substitution. Various methods have been employed to create derivatives of this compound, often incorporating different substituents to enhance biological activity. For example, a recent study successfully synthesized a series of thiazole-pyrimidine derivatives that exhibited promising antiproliferative activity against cancer cell lines .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Research has shown that this compound can inhibit the growth of various cancer cell lines. In vitro studies revealed that specific derivatives demonstrated high cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

  • Case Study:
    • Compound Tested: 4b
    • Cell Lines: HOP-92 (NSCLC), HCT-116 (colorectal carcinoma)
    • Results: GI value of 86.28% at 10 μM for HOP-92; GI values of 40.87% and 46.14% for HCT-116 and SK-BR-3 breast cancer cell lines respectively .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated to predict its drug-likeness. Studies indicate that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their potential as therapeutic agents .

Other Therapeutic Applications

Beyond oncology, pyrimidine derivatives have shown promise in other therapeutic areas:

Antimicrobial Activity

Pyrimidine-based compounds have been evaluated for their antibacterial properties against various strains of bacteria. Some derivatives exhibited significant activity against Gram-positive bacteria, indicating their potential use as antimicrobial agents .

Anti-inflammatory Effects

Research suggests that certain pyrimidine derivatives may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits growth in various cancer cell lines; induces apoptosis ,
AntimicrobialEffective against Gram-positive bacteria; potential for antibiotic development ,
Anti-inflammatoryPotential use in treating inflammatory conditions

Mechanism of Action

The mechanism by which 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anticancer activity may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • The 3,4,5-trimethoxyphenyl group in the target compound correlates with herbicidal activity against rape (Table 1, ). In contrast, 4-chlorophenyl analogues (e.g., ) lack explicit bioactivity data, suggesting that electron-rich methoxy groups enhance target interactions .
  • Dihydropyrimidine-thiones () exhibit diverse pharmacological activities (antibacterial, antitumor), highlighting the importance of the pyrimidine-thiol core in drug design .

Oxathiolane vs. Pyrimidine: Compound 14c () features an oxathiolane ring, leading to a higher melting point (160–162°C) compared to pyrimidine derivatives, likely due to enhanced crystallinity from sulfur-sulfur interactions .

Synthetic Yields and Feasibility :

  • Isoxazolidine derivatives () show variable yields (17–73%), influenced by steric and electronic effects of nitro/propyl substituents .
  • The thiazole-pyrimidine derivative (72% yield) and oxathiolane compound (82% yield) highlight efficient synthetic routes for complex heterocycles .

Biological Activity

4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and a thiol (-SH) functional group. The presence of the trimethoxyphenyl moiety enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammation and tumor growth.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

  • Cell Line Studies : In vitro tests demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance, compounds derived from similar structures exhibited cytostatic activity with a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cell line HOP-92 at a concentration of 10 µM. Other derivatives showed GI values of 40.87% and 46.14% against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines respectively .
CompoundCell LineGI Value (%) at 10 µM
4bHOP-9286.28
4aHCT-11640.87
4hSK-BR-346.14

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting COX-2 activity. In studies comparing its efficacy to standard anti-inflammatory drugs like celecoxib, it demonstrated comparable IC50 values, indicating strong potential as an anti-inflammatory agent .

Case Studies

  • In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects on various human cancer cell lines using MTT assays. The results indicated that derivatives with the trimethoxyphenyl group significantly inhibited cell growth and induced apoptosis in targeted cancer cells .
  • Target Prediction : ADME-Tox predictions for selected derivatives suggested favorable drug-likeness properties and a high probability of targeting kinase receptors, which are crucial in cancer signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3,4,5-Trimethoxyphenyl)pyrimidine-2-thiol, and how can its purity be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine-thiol derivatives are often synthesized via cyclocondensation of thiourea with β-diketones or α,β-unsaturated ketones under acidic conditions. Yields can vary significantly (17–73%) depending on substituents and reaction parameters, as seen in analogous isoxazolidine syntheses . To optimize purity, techniques like column chromatography, recrystallization (e.g., ethanol for crystal formation), or HPLC (purity >95% as in ) are recommended. Monitor progress using TLC and characterize intermediates via melting points and spectroscopic data (¹H/¹³C NMR, HR-MS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of spectroscopic and computational tools:

  • ¹H/¹³C NMR : Assign signals by comparing with literature data for similar pyrimidine-thiol derivatives (e.g., δ ~10.6–10.9 ppm for thiol protons) .
  • IR Spectroscopy : Identify S-H stretches (~2500 cm⁻¹) and C=S vibrations (~1200 cm⁻¹).
  • Quantum Chemical Calculations : Employ B3LYP/6-31G(d) methods to model molecular geometry, electrostatic potential, and HOMO-LUMO gaps .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : Crystallization challenges include low solubility or polymorphism. Use solvent screening (ethanol, chloroform) and slow evaporation. For disordered structures (common in aromatic systems), apply SHELXL refinement with restraints for thermal parameters . High-resolution X-ray data (R factor <0.06) are critical for accurate structural determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?

  • Methodology :

Functional Group Variation : Modify the trimethoxyphenyl group (e.g., replace with halogenated or trifluoromethyl groups) to assess impact on tubulin polymerization inhibition, as seen in 4-aryl-2-benzoyl-imidazoles .

Biological Assays : Use MTT assays for antiproliferative activity (IC₅₀ values) and tubulin polymerization inhibition assays. Compare with reference compounds like colchicine .

Molecular Docking : Map interactions with β-tubulin’s colchicine-binding site using AutoDock Vina or Schrödinger .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (concentration, exposure time).
  • Data Normalization : Express activity relative to positive controls (e.g., paclitaxel for tubulin inhibition) .
  • Meta-Analysis : Cross-reference with structurally similar compounds, such as 3,4,5-trimethoxyphenyl-containing derivatives in , to identify trends in substituent effects.

Q. What advanced techniques are recommended for studying the compound’s interaction with targets like EPHB4?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and recombinant EPHB4 extracellular domain.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR/Cas9 Knockout : Validate EPHB4 dependency by comparing activity in wild-type vs. EPHB4-null cell lines .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETlab to predict solubility, CYP450 interactions, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with prolonged target residence .

Methodological Considerations

Q. What strategies are effective in analyzing herbicidal activity while minimizing off-target effects?

  • Methodology :

  • Dose-Response Curves : Test against model plants (e.g., barnyard grass, rape) at 0.1–100 μM concentrations .
  • Metabolomic Profiling : Use LC-MS to identify unintended metabolic disruptions in non-target species.
  • Field Trials : Validate selectivity in controlled agricultural settings .

Q. How should researchers address discrepancies in crystallographic data refinement?

  • Methodology : For disordered regions or twinning (common in and ):

  • Apply twin refinement protocols in SHELXL (e.g., TWIN/BASF commands).
  • Use PLATON’s validation tools to check for missed symmetry or overfitting .

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